ethyl 5-({[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate
Description
This compound is a heterocyclic organic molecule featuring a pyrazole-thiophene hybrid scaffold. Key structural elements include:
- A methylideneamino linkage connecting the pyrazole and thiophene moieties, enabling conjugation and planarization.
- A cyano group and ester functionality on the thiophene ring, enhancing polarity and reactivity.
Properties
Molecular Formula |
C22H21BrN4O3S |
|---|---|
Molecular Weight |
501.4 g/mol |
IUPAC Name |
ethyl 5-[(E)-[2-(4-bromo-2,3-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4-cyano-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C22H21BrN4O3S/c1-6-30-22(29)19-13(4)15(9-24)20(31-19)25-10-16-14(5)26-27(21(16)28)18-8-7-17(23)11(2)12(18)3/h7-8,10,26H,6H2,1-5H3/b25-10+ |
InChI Key |
MCNUVZXIZAVBMR-KIBLKLHPSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(C(=C(S1)/N=C/C2=C(NN(C2=O)C3=C(C(=C(C=C3)Br)C)C)C)C#N)C |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)N=CC2=C(NN(C2=O)C3=C(C(=C(C=C3)Br)C)C)C)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-({[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate typically involves multi-step organic reactions The thiophene ring is then synthesized and attached to the pyrazole ring
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Additionally, industrial methods would need to consider the scalability of the synthesis and the cost-effectiveness of the reagents and processes used.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-({[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromo group in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a compound with fewer double bonds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in studies of enzyme inhibition or receptor binding.
Medicine: Its potential biological activity could lead to the development of new pharmaceuticals, particularly in areas such as anti-inflammatory or anticancer therapies.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 5-({[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analog in the provided evidence is methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62 from ). Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects: The bromophenyl group in the target compound may enhance halogen bonding with biological targets compared to the fluorophenyl group in Example 62, which relies on electronegativity for binding .
Synthetic Complexity: The target compound’s synthesis likely involves Knoevenagel condensation for the methylideneamino linkage, whereas Example 62 employs Suzuki-Miyaura coupling for thiophene functionalization .
Bioactivity Hypotheses: The target compound’s cyano group could act as a hydrogen-bond acceptor, mimicking ATP’s adenine in kinase binding pockets. Example 62’s chromenone scaffold is associated with topoisomerase inhibition, suggesting divergent mechanisms of action .
Research Findings and Data Gaps
- Comparative studies would require X-ray diffraction analysis to confirm planarity and intermolecular interactions.
- Biological Activity : highlights the pharmacological relevance of pyrazole-thiophene derivatives, but specific assays for the target compound remain unreported.
Biological Activity
Ethyl 5-({[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate is a complex organic compound notable for its diverse structural features and potential biological activities. This compound contains functional groups such as a thiophene ring, a cyano group, and a pyrazole moiety, which contribute to its reactivity and biological profile. The presence of the bromo and cyano substituents enhances its pharmacological potential, making it a candidate for further studies in medicinal chemistry .
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C22H21BrN4O3S |
| Molecular Weight | 501.4 g/mol |
| IUPAC Name | ethyl 5-[(E)-[2-(4-bromo-2,3-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4-cyano-3-methylthiophene-2-carboxylate |
| InChI Key | MCNUVZXIZAVBMR-KIBLKLHPSA-N |
Anticancer Properties
Research indicates that compounds with pyrazole and thiophene structures often exhibit significant biological activities, including anticancer effects. This compound's structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines. For instance, similar compounds have shown promising results in inhibiting cell proliferation in vitro .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can alter enzymatic activity or receptor signaling pathways, leading to various biological effects. For example, compounds containing pyrazole rings have been studied for their ability to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis that is crucial for rapidly dividing cells .
Antimicrobial Activity
Compounds with similar structural features have also demonstrated antimicrobial properties. The presence of the thiophene and cyano groups may enhance the compound's ability to disrupt microbial cell functions or inhibit growth .
Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Inhibition of cell proliferation in cancer cell lines |
| Antimicrobial | Potential inhibition of microbial growth |
| Enzyme Inhibition | Interaction with DHODH leading to reduced cellular growth |
Study on Pyrazole Derivatives
In a study assessing various pyrazole derivatives, compounds similar to ethyl 5-{...} were evaluated for their anticancer activity against different cancer cell lines. Results indicated that certain structural modifications significantly enhanced cytotoxicity .
Investigation of Antioxidant Properties
Another research effort focused on the antioxidant and antimicrobial activities of related pyrazole compounds. The findings suggested that modifications in the side chains could lead to improved bioactivity profiles, emphasizing the importance of structure–activity relationships (SAR) in drug design .
Q & A
What spectroscopic and chromatographic methods are critical for confirming the structural identity and purity of this compound?
Level : Basic
Answer :
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for confirming the connectivity of functional groups, such as the pyrazol-4-ylidene, cyano, and thiophene moieties . High-resolution mass spectrometry (HRMS) validates the molecular formula, while infrared (IR) spectroscopy identifies key bonds (e.g., C=O, C≡N). Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress and purity, with solvent systems optimized based on polarity (e.g., ethyl acetate/hexane gradients) .
How can researchers design synthetic routes to minimize side reactions during the formation of the pyrazol-4-ylidene moiety?
Level : Advanced
Answer :
The pyrazol-4-ylidene group is prone to tautomerization and oxidation. To suppress side reactions:
- Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation of intermediates .
- Employ mild bases (e.g., triethylamine) instead of strong bases to avoid deprotonation-induced rearrangements .
- Monitor reaction progress in real-time via TLC with UV-active spots or quenching aliquots for NMR analysis. Adjust stoichiometry of the methylene donor (e.g., malononitrile derivatives) to favor cyclization over polymerization .
What strategies resolve contradictions in observed biological activity (e.g., antimicrobial vs. cytotoxic effects) across different assays?
Level : Advanced
Answer :
Contradictions may arise from assay-specific parameters (e.g., cell line viability, bacterial strain resistance). Methodological approaches include:
- Dose-response profiling : Establish IC₅₀/EC₅₀ curves to differentiate selective activity from non-specific toxicity .
- Target validation : Use knockout cell lines or enzyme inhibition assays (e.g., kinase profiling) to confirm direct interactions versus off-target effects .
- Solubility controls : Verify compound solubility in assay media via dynamic light scattering (DLS) to rule out aggregation artifacts .
How can computational modeling predict the reactivity of the cyano and thiophene groups in nucleophilic or electrophilic reactions?
Level : Advanced
Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s geometry and map electrostatic potential surfaces to identify reactive sites. For example:
- The cyano group’s electron-withdrawing nature increases electrophilicity at the thiophene C-5 position, favoring nucleophilic aromatic substitution .
- Fukui indices quantify local softness/hardness to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura at bromo-substituted aryl groups) .
Molecular dynamics (MD) simulations further assess solvent effects on reaction pathways .
What functional group modifications enhance selectivity in structure-activity relationship (SAR) studies for kinase inhibition?
Level : Advanced
Answer :
Key modifications and their methodological rationale:
- Pyrazole ring substitution : Introduce electron-deficient groups (e.g., -NO₂) at the 3-methyl position to enhance ATP-binding pocket interactions, validated via molecular docking (AutoDock Vina) .
- Thiophene carboxylate optimization : Replace the ethyl ester with a tert-butyl ester to improve membrane permeability, assessed via logP calculations (ChemAxon) and Caco-2 cell permeability assays .
- Cyano group replacement : Substitute -CN with -CF₃ to balance hydrophobicity and hydrogen-bonding capacity, monitored by isothermal titration calorimetry (ITC) .
How are kinetic studies and isotopic labeling used to elucidate the mechanism of thiophene ring functionalization?
Level : Advanced
Answer :
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates at the thiophene C-4 position. A primary KIE (>2) indicates rate-limiting C-H bond cleavage .
- Time-resolved spectroscopy : Stopped-flow UV-Vis monitors intermediate formation (e.g., radical species in photochemical reactions) .
- ¹³C-labeled reagents : Track incorporation of labeled carbonyl groups into the thiophene core via ¹³C NMR .
What experimental design principles mitigate batch-to-batch variability in large-scale synthesis?
Level : Advanced
Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) like crystallinity .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, catalyst loading, and stirring speed. For example, a central composite design reduces variability in Suzuki coupling yields .
- Purification protocols : Employ recrystallization with mixed solvents (e.g., ethanol/water) to standardize particle size distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
